![molecular formula C7H7F3N2S B1466025 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 1284229-46-4](/img/structure/B1466025.png)

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

説明

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It is a member of pyrazoles . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Synthesis Analysis

Pyrazole compounds, including 3-(Trifluoromethyl)pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . Zhu et al. reported a multicomponent method of synthesizing 3-trifluoromethyl pyrazole derivatives through the interactions of readily available 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis

Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis

The molecular weight of 3-(Trifluoromethyl)pyrazole is 136.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Antitumor Activity

Pyrazole derivatives have been synthesized and tested for their antitumor properties. Specifically, a series of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives demonstrated potent inhibitory activity against human cancer cell lines such as HGC-27 and PC-3 . This suggests that our compound of interest could be a candidate for developing new anticancer drugs.

Anti-Inflammatory Agents

The pyrazole nucleus is present in many pharmacological agents with anti-inflammatory properties. Given the structural similarity, 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole may also exhibit anti-inflammatory effects, which could be beneficial for treating conditions like arthritis or asthma .

Antidepressant Properties

Pyrazole derivatives are known to possess antidepressant effects. The compound could potentially be used in the synthesis of new antidepressant medications, contributing to the treatment of depressive disorders .

Antimicrobial and Antifungal Applications

These derivatives have shown effectiveness as antimicrobial and antifungal agents. The trifluoromethyl group in the compound could enhance these properties, making it useful in the development of new antibiotics and antifungal drugs .

Antidiabetic Activity

Pyrazole derivatives have been identified as potential antidiabetic agents. The compound could be explored for its utility in managing diabetes, possibly through the modulation of insulin release or glucose metabolism .

Agricultural Chemicals

Due to their biological activity, pyrazole derivatives can be used in agriculture as pesticides or herbicides. The compound’s specific structure might offer a new approach to controlling pests and weeds without harming crops .

Enzyme Inhibition

Pyrazoles are known to inhibit various enzymes, which is crucial in disease management. The compound could be studied for its enzyme inhibition properties, particularly in diseases where enzyme activity is a key factor .

Material Science

The unique structure of pyrazole derivatives makes them interesting candidates for material science applications, such as organic semiconductors or photovoltaic materials. The electronic properties conferred by the trifluoromethyl group could be advantageous in these areas .

Safety And Hazards

特性

IUPAC Name |

3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2S/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCMGPKITMQQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

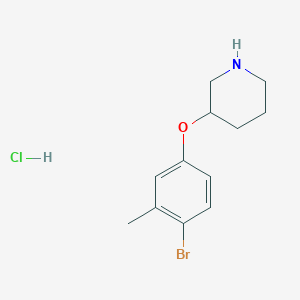

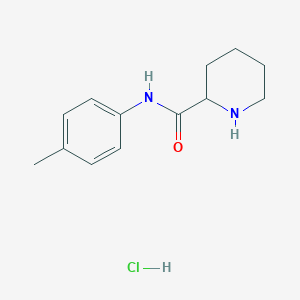

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)